molecular formula C13H13N3O2S B12475418 2-Hydroxy-5-[2-(prop-2-en-1-ylamino)-1,3-thiazol-4-yl]benzamide

2-Hydroxy-5-[2-(prop-2-en-1-ylamino)-1,3-thiazol-4-yl]benzamide

Cat. No.: B12475418
M. Wt: 275.33 g/mol
InChI Key: PIYLJXMFOXPFOH-UHFFFAOYSA-N
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Description

2-Hydroxy-5-[2-(prop-2-en-1-ylamino)-1,3-thiazol-4-yl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a thiazole ring, a benzamide moiety, and an allylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-[2-(prop-2-en-1-ylamino)-1,3-thiazol-4-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.

    Introduction of the Allylamine Group: The allylamine group can be introduced via nucleophilic substitution reactions, where an allylamine reacts with a suitable leaving group on the thiazole ring.

    Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through the reaction of the thiazole derivative with benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-[2-(prop-2-en-1-ylamino)-1,3-thiazol-4-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the allylamine group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, R-NH₂) are used under appropriate conditions.

Major Products

The major products formed from these reactions include oxo derivatives, amines, and substituted thiazole and benzamide derivatives.

Scientific Research Applications

2-Hydroxy-5-[2-(prop-2-en-1-ylamino)-1,3-thiazol-4-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-[2-(prop-2-en-1-ylamino)-1,3-thiazol-4-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors, altering signal transduction processes. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-[1-hydroxy-2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]benzamide: This compound shares a similar benzamide structure but differs in the substituents on the thiazole ring.

    Labetalol hydrochloride: Another benzamide derivative with different pharmacological properties.

Uniqueness

2-Hydroxy-5-[2-(prop-2-en-1-ylamino)-1,3-thiazol-4-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiazole ring and allylamine group are particularly noteworthy, as they contribute to its potential as a versatile compound in various research applications.

Properties

Molecular Formula

C13H13N3O2S

Molecular Weight

275.33 g/mol

IUPAC Name

2-hydroxy-5-[2-(prop-2-enylamino)-1,3-thiazol-4-yl]benzamide

InChI

InChI=1S/C13H13N3O2S/c1-2-5-15-13-16-10(7-19-13)8-3-4-11(17)9(6-8)12(14)18/h2-4,6-7,17H,1,5H2,(H2,14,18)(H,15,16)

InChI Key

PIYLJXMFOXPFOH-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=NC(=CS1)C2=CC(=C(C=C2)O)C(=O)N

Origin of Product

United States

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